The compound with the molecular formula C11H13N5O3S is known as 5-[(2-Amino-4-thiazolyl)methylthio]-1H-pyrazole-3-carboxylic acid. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a carboxylic acid functional group. It is classified as a thiazole-containing heterocyclic compound, which has implications in medicinal chemistry and pharmacology due to its potential therapeutic properties.
This compound can be derived from various synthetic pathways that involve the reaction of thiazole derivatives with pyrazole intermediates. The specific methods of synthesis can vary based on desired purity and yield.
C11H13N5O3S falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms in their rings. Such compounds are often of interest in drug discovery and development due to their biological activity.
The synthesis of C11H13N5O3S typically involves multiple steps, including:
The synthesis often requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the reactions.
The molecular structure of C11H13N5O3S features:
The compound has a molecular weight of approximately 273.32 g/mol. Its structural formula can be visualized using molecular modeling software, which can also predict its three-dimensional conformation.
C11H13N5O3S can participate in various chemical reactions, including:
Reactions involving this compound often require specific catalysts or reagents to facilitate transformations, such as palladium catalysts for cross-coupling reactions.
The mechanism by which C11H13N5O3S exerts its biological effects involves interaction with specific biological targets, potentially including enzymes or receptors involved in metabolic pathways.
Research indicates that compounds with similar structures may inhibit certain enzymatic activities or modulate receptor functions, leading to therapeutic effects in conditions such as cancer or infections.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to characterize these properties.
The compound C11H13N5O3S has potential applications in:
The molecular architecture of C~11~H~13~N~5~O~3~S integrates three heterocyclic pharmacophores: a piperidine ring, a sulfonamide linker, and a tetrazole system. Retrosynthetic disconnection reveals three strategic synthons (Figure 1):
The tetrazole ring’s retrosynthesis follows two pathways:
Table 1: Heterocyclic Disconnection Strategies
Molecular Fragment | Retrosynthetic Approach | Key Synthon |
---|---|---|
Tetrazole core | [3+2] Azide-nitrile cycloaddition | 3-(Cyanomethoxy)aniline |
Sulfonamide linker | Nucleophilic substitution | Piperidine-1-sulfonyl chloride |
Piperidine moiety | Ring closure or commercial source | 1,5-dihalopentane |
Though not directly present in C~11~H~13~N~5~O~3~S, imidazolidine-thiazole strategies inform analogous hybrid synthesis. Key methodologies include:
Microwave acceleration reduces tetrazole cyclization from hours to minutes (150°C, 10 min) with 95% conversion ( [4]).
While C~11~H~13~N~5~O~3~S lacks cyclopropane, catalytic sulfonamide coupling principles apply:
Table 2: Sulfonylation Catalysis Performance
Catalyst | Temp (°C) | Time (h) | Yield (%) | Piperidine Equivalents |
---|---|---|---|---|
None | 25 | 24 | 45 | 2.0 |
Zn(OTf)~2~ | 25 | 2 | 92 | 1.1 |
AlCl~3~ | 25 | 1.5 | 88 | 1.1 |
DMAP | 0→25 | 6 | 90 | 1.5 |
Notably, bactericidal sulfonamides with piperidine moieties show enhanced membrane penetration via this method ( [5]).
Tetrazole synthesis for C~11~H~13~N~5~O~3~S employs sustainable protocols:
Solvent selection critically impacts sustainability:
\text{E-factor} = \frac{\text{kg waste}}{\text{kg product}} = \begin{cases} 8.2 & \text{(DMF)} \\1.5 & \text{(H}_2\text{O)} \\3.0 & \text{(n-BuOH)}\end{cases}
Water-based systems reduce E-factor by 82% compared to DMF, though require higher temperatures (100°C).
Piperidine sulfonylation in C~11~H~13~N~5~O~3~S is optimized via:
Reaction engineering principles ( [6]) dictate PFR superiority over batch reactor:
\frac{V_{\text{batch}}}{V_{\text{PFR}}} = \frac{\ln(1/(1-X))}{X/(1-X)} = 3.2 \quad \text{at } X=0.95
PFR reduces reactor volume by 68% for equivalent output. Piperidine fragment incorporation follows Arrhenius behavior (E~a~ = 45 kJ·mol⁻¹), confirming temperature sensitivity.
Table 3: Optimized Coupling Parameters for Piperidine Integration
Parameter | Batch Optimization | Continuous Flow | Improvement |
---|---|---|---|
Temperature | 0°C → 25°C | 25°C (isothermal) | Eliminates cooling |
Reaction time | 120 min | 5 min | 24× faster |
Solvent consumption | 10 mL/mmol | 2.5 mL/mmol | 75% reduction |
Byproduct formation | 8% (disubstitution) | <2% | 6% reduction |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1